molecular formula C21H23NO6 B12721582 (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate CAS No. 64643-76-1

(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate

Cat. No.: B12721582
CAS No.: 64643-76-1
M. Wt: 385.4 g/mol
InChI Key: OPPSZLCGCWIRIA-MBPVOVBZSA-N
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Description

(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate is a complex organic compound belonging to the morphinan class This compound is characterized by its unique structure, which includes an epoxy group, a ketone group, and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:

    Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.

    Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst.

    Oxidation: Conversion of specific functional groups to ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.

    Continuous Flow Synthesis: Utilization of continuous reactors to streamline the synthesis process, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.

    Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.

    Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for acetylation and substitution reactions.

Major Products

    Oxidation Products: Additional ketones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Compounds with different functional groups replacing the acetate groups.

Scientific Research Applications

(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.

    Biology: Studied for its interactions with various biological receptors and enzymes.

    Medicine: Investigated for its potential analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include:

    Receptor Binding: Interaction with opioid receptors in the central nervous system.

    Signal Transduction: Activation or inhibition of downstream signaling pathways, resulting in analgesic or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Morphine: Another morphinan derivative with potent analgesic properties.

    Codeine: A less potent analgesic compared to morphine but with similar structural features.

    Oxycodone: A semi-synthetic opioid with a structure similar to (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and acetate groups contribute to its unique interactions with biological targets, differentiating it from other morphinan derivatives.

Properties

CAS No.

64643-76-1

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

[(4R,4aS,7aR,12bS)-4a-acetyloxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

InChI

InChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1

InChI Key

OPPSZLCGCWIRIA-MBPVOVBZSA-N

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1

Origin of Product

United States

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